molecular formula C39H38O9 B12301720 Sophoraflavanone I

Sophoraflavanone I

Cat. No.: B12301720
M. Wt: 650.7 g/mol
InChI Key: DBXQAEOPCKROBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoraflavanone I is a prenylated flavonoid compound isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoraflavanone I can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of naringenin, a flavanone, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from the roots of Sophora flavescens. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Sophoraflavanone I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated flavonoids.

Scientific Research Applications

Mechanism of Action

Sophoraflavanone I exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sophoraflavanone G: Another prenylated flavonoid with similar biological activities.

    Kurarinone: Exhibits strong antimicrobial and anticancer properties.

    Kushenol A and I: Known for their estrogenic activity.

Uniqueness

Sophoraflavanone I is unique due to its broad spectrum of biological activities and its ability to target multiple pathways simultaneously. Its prenylated structure enhances its lipophilicity, allowing it to interact more effectively with cell membranes and intracellular targets .

Properties

IUPAC Name

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQAEOPCKROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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